3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-(phenylsulfonyl)phenyl)benzamide

Description

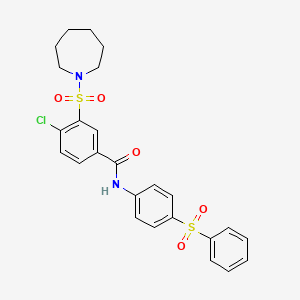

3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-(phenylsulfonyl)phenyl)benzamide is a benzamide derivative characterized by a sulfonamide-functionalized azepane ring (azepan-1-ylsulfonyl) at position 3, a chlorine substituent at position 4, and a phenylsulfonylphenyl group as the N-substituent.

Properties

IUPAC Name |

3-(azepan-1-ylsulfonyl)-N-[4-(benzenesulfonyl)phenyl]-4-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25ClN2O5S2/c26-23-15-10-19(18-24(23)35(32,33)28-16-6-1-2-7-17-28)25(29)27-20-11-13-22(14-12-20)34(30,31)21-8-4-3-5-9-21/h3-5,8-15,18H,1-2,6-7,16-17H2,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXNFMYKDRZFMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-(phenylsulfonyl)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the azepane ring: This can be achieved through the cyclization of a suitable linear precursor.

Introduction of the sulfonyl group: This step involves the sulfonylation of the azepane ring using reagents such as sulfonyl chlorides.

Chlorination of the benzamide: The benzamide moiety is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

Coupling with phenylsulfonyl group: The final step involves coupling the chlorinated benzamide with a phenylsulfonyl group under suitable conditions, often using a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Sulfonamide Groups

- Hydrolysis : The azepan-1-ylsulfonyl and phenylsulfonyl groups are susceptible to hydrolysis under strongly acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) conditions. For example:

- Nucleophilic Substitution : The sulfonyl groups may act as leaving groups in nucleophilic aromatic substitution (NAS) reactions under catalytic conditions (e.g., Au or Pd) .

Chloro Substituent

- The 4-chloro group on the benzamide ring is activated for NAS due to electron-withdrawing effects from the sulfonyl groups. Substitution reactions with amines, alkoxides, or thiols are feasible .

Gold-Catalyzed Cycloisomerization

- Analogous substrates with sulfonyl groups undergo cycloisomerization using AuCl(PPh₃)/AgSbF₆ to form spirocyclic products . For this compound:

| Reagent | Catalyst System | Temperature | Yield Range | Key By-Products |

|---|---|---|---|---|

| AuCl(PPh₃), AgSbF₆ | Toluene, 0°C, 4 h | 0°C | 13–26%* | Desulfonylated products |

Note: Yields may decrease with electron-withdrawing substituents like –Cl .

Hypervalent Iodine-Mediated Oxidation

- Hypervalent iodine reagents (e.g., PhI(OAc)₂, PIDA) promote cascade cyclizations:

| Oxidant | Solvent | Temperature | Yield Range | Notable Features |

|---|---|---|---|---|

| PhI(OCOCF₃)₂ | DCM | −20–0°C | 51–88% | Metal-free, spirocyclization |

Hydrogenation

- Pd/C-catalyzed hydrogenation under atmospheric pressure reduces nitro or imine intermediates to amines . For example:

Chloro Displacement

- The 4-chloro group can be replaced by nucleophiles (e.g., amines, thiols) under basic conditions :

- Example : Reaction with morpholine in DMF at 80°C yields morpholino-substituted derivatives.

| Nucleophile | Base | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| Morpholine | K₂CO₃ | DMF | 80°C | 65–85% |

Stability and By-Product Formation

- Sensitivity to Protecting Groups : Substrates with –Cl or –Ts groups exhibit reduced reaction selectivity, leading to by-products (e.g., desulfonylated or overoxidized compounds) .

- Steric Effects : Bulky substituents on the benzamide or sulfonyl groups lower yields in cyclization reactions .

Proposed Reaction Pathways

- Cycloisomerization :

- Hypervalent Iodine Mechanism :

Scientific Research Applications

The compound exhibits a range of biological activities, particularly in the following areas:

Antimicrobial Activity

Research indicates that compounds with similar structures have demonstrated significant antimicrobial properties. Specifically, derivatives of this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies suggest potential applications in treating infections caused by antibiotic-resistant bacteria, often referred to as ESKAPE pathogens.

Anticancer Properties

Emerging studies have indicated that sulfonamide derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The structural features of this compound may facilitate interactions with specific enzymes or receptors involved in cancer progression.

Synthesis and Derivatives

The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-(phenylsulfonyl)phenyl)benzamide typically involves multi-step organic reactions, which may include:

- Formation of the azepane structure.

- Introduction of the sulfonamide group.

- Chlorination at the para position of the benzene ring.

These synthetic pathways are crucial for optimizing yield and purity while allowing for modifications that could enhance biological activity.

Inhibition Studies

In vitro studies have been conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. Serial dilution methods were employed to determine the minimum inhibitory concentration (MIC), comparing its efficacy with standard antibiotics.

Pharmacological Profiles

Research has highlighted the importance of structural modifications in enhancing the bioactivity of sulfonamide derivatives. For instance, variations in substituents on the benzene ring can significantly affect antimicrobial potency and selectivity towards target pathogens.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-(phenylsulfonyl)phenyl)benzamide involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting their function. The chloro group may also participate in binding interactions, enhancing the compound’s overall activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogues

Key Observations :

- N-Substituent Diversity : The target compound’s phenylsulfonylphenyl group distinguishes it from analogues with heterocyclic (e.g., triazole in , thiazole in ) or alkyl-aromatic (e.g., methylbenzyl in ) substituents. These variations influence electronic properties, steric bulk, and hydrogen-bonding capacity, which are critical for target affinity and solubility .

- Azepane Sulfonyl Group : Common across all analogues, this group contributes to lipophilicity (evidenced by XLogP3 values >5 in ) and may enhance membrane permeability.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Solubility : The ethylsulfonyl-hydroxyphenyl analogue’s solubility (11.6 μg/mL at pH 7.4) suggests that polar substituents (e.g., hydroxyl groups) can mitigate the lipophilicity of azepane sulfonyl benzamides .

Biological Activity

The compound 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-(phenylsulfonyl)phenyl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 507.0 g/mol. The compound features multiple functional groups, including sulfonamide and chloro groups, which contribute to its biological activity.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C22H23ClN4O4S2 |

| Molecular Weight | 507.0 g/mol |

| CAS Number | 890594-96-4 |

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

- Anticancer Activity : Compounds containing sulfonamide groups have been studied for their potential in inhibiting tumor growth and proliferation. The presence of the azepan ring may enhance the interaction with biological targets involved in cancer pathways.

- Antimicrobial Properties : Sulfonamides are known for their antibacterial properties. The structural components of this compound may contribute to its efficacy against various bacterial strains.

Case Studies and Research Findings

- Anticancer Effects : A study focused on related sulfonamide compounds demonstrated significant inhibition of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The specific pathways involved include the p53 signaling pathway, which is crucial for regulating the cell cycle and preventing tumor formation .

- Antimicrobial Activity : In vitro studies have shown that similar compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial folate synthesis, a critical pathway for bacterial growth .

- Neuroprotective Effects : Some derivatives of sulfonamides have been reported to interact with neurotransmitter systems, potentially offering neuroprotective benefits. This suggests that this compound may also exhibit similar properties, warranting further investigation .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.